molecular formula C21H14Cl2N2O4 B6002333 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid

3,4-bis[(4-chlorobenzoyl)amino]benzoic acid

Cat. No.: B6002333
M. Wt: 429.2 g/mol
InChI Key: SFOCFZFXOIQRRL-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Amide Frameworks in Chemical Research

Benzoic acid and its derivatives are fundamental scaffolds in organic and medicinal chemistry. nih.govijarsct.co.in The amide derivative of benzoic acid, known as benzamide, forms the simplest example of a broad class of compounds that are integral to numerous applications. wikipedia.org Benzoic acid amide frameworks are prevalent in many commercial drugs, highlighting their importance in pharmaceutical research. wikipedia.org

The versatility of the benzoic acid structure allows for various substitutions on the aromatic ring, leading to a wide array of derivatives with diverse biological activities. mdpi.com For instance, researchers have synthesized and investigated benzoic acid amide derivatives for their antimicrobial properties. nih.gov The conjugation of benzoic acid with amino acid esters has been explored to create novel compounds, although the resulting antimicrobial effects can vary. nih.gov The significance of this framework is underscored by its frequent appearance in drug discovery programs, where it serves as a key building block for developing new therapeutic agents. nih.govmdpi.com The ability to modify the core benzoic acid structure provides a powerful tool for medicinal chemists to fine-tune the properties of molecules to achieve desired therapeutic effects. nih.gov

Significance of Chlorobenzoyl Moieties in Organic Synthesis

The chlorobenzoyl moiety, particularly the 4-chlorobenzoyl group, is a crucial component in modern organic synthesis. It is typically introduced into a molecule using 4-chlorobenzoyl chloride, a highly versatile chemical intermediate. anshulchemicals.comnbinno.com This reagent is valued for its ability to readily react with nucleophiles like amines and alcohols to form amides and esters, respectively, thereby incorporating the 4-chlorobenzoyl group. anshulchemicals.com

The presence of a chloro-substituent on the benzoyl ring plays a significant role in modifying the electronic and steric properties of a molecule. This can influence its reactivity, stability, and biological activity. In the context of drug design, compounds containing a chloro group have shown promise in inhibiting the proliferation of leukemic cells, suggesting that the position and type of substituent on the aromatic ring are important for activity. chemicalbook.com The chlorobenzoyl group is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes. anshulchemicals.com Its reactive nature, stemming from the acyl chloride functional group, makes it a powerful tool for constructing complex organic molecules. nbinno.com

Rationale for Academic Investigation of 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid

The academic investigation into this compound is driven by the unique combination of its structural features. The molecule integrates a central 3,4-diaminobenzoic acid core with two 4-chlorobenzoyl groups via amide linkages. This specific arrangement suggests several avenues for scientific exploration.

The rationale for its study includes:

Novel Structural Chemistry: The synthesis of this compound presents an interesting challenge in selective acylation and allows for the study of its three-dimensional structure, conformational isomers, and potential for forming intra- and intermolecular hydrogen bonds.

Potential Biological Activity: Given that both benzoic acid amides and molecules with chloro-substituents have demonstrated biological effects, this compound is a candidate for screening against various biological targets. The presence of two chlorobenzoyl units could potentially enhance or introduce new biological activities, such as antimicrobial, antiviral, or anticancer properties. chemicalbook.comnih.govresearchgate.net

Material Science Applications: Aromatic diamides are known to form ordered structures and have applications in materials science. The rigid structure of this compound could lead to the formation of liquid crystals, polymers with specific thermal properties, or self-assembling supramolecular structures.

Scope and Objectives of Research on the Chemical Compound

The research on this compound encompasses several key objectives aimed at fully characterizing the compound and exploring its potential applications.

Primary Objectives:

Synthesis and Optimization: To develop an efficient and high-yield synthetic route for the preparation of this compound. This would likely involve the reaction of 3,4-diaminobenzoic acid with 4-chlorobenzoyl chloride.

Structural and Spectroscopic Characterization: To confirm the chemical structure and purity of the synthesized compound using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Single-crystal X-ray diffraction would be employed to determine its precise three-dimensional structure.

Investigation of Physicochemical Properties: To measure key physical and chemical properties such as melting point, solubility in various solvents, and thermal stability.

Exploration of Potential Applications: To conduct preliminary screening of the compound for biological activity (e.g., antimicrobial, cytotoxic) or to investigate its properties relevant to material science (e.g., thermal analysis, self-assembly studies).

The following table outlines the properties of potential starting materials for the synthesis of the target compound.

Property3,4-Diaminobenzoic acid4-Chlorobenzoyl chloride
Chemical Formula C₇H₈N₂O₂C₇H₄Cl₂O
Molecular Weight 152.15 g/mol 175.01 g/mol nih.gov
Appearance Light brown to brown powder or crystalsColorless to faintly colored liquid nbinno.com
Melting Point approx. 220 °C (decomposes)13-15 °C
IUPAC Name 3,4-diaminobenzoic acid4-chlorobenzoyl chloride nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-bis[(4-chlorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O4/c22-15-6-1-12(2-7-15)19(26)24-17-10-5-14(21(28)29)11-18(17)25-20(27)13-3-8-16(23)9-4-13/h1-11H,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOCFZFXOIQRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3,4 Bis 4 Chlorobenzoyl Amino Benzoic Acid

Retrosynthetic Analysis of the Chemical Compound's Structure

A retrosynthetic analysis of 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid logically deconstructs the molecule to identify plausible starting materials. The primary disconnection points are the two amide bonds, a common and reliable transformation in organic synthesis.

This disconnection (C-N bond cleavage) suggests that the target molecule can be synthesized from a central core, 3,4-diaminobenzoic acid, and two equivalents of an acylating agent derived from 4-chlorobenzoic acid.

Retrosynthetic Pathway:

Step 1: Amide Bond Disconnection: The two amide linkages are disconnected, yielding the key precursors: 3,4-diaminobenzoic acid and two molecules of 4-chlorobenzoic acid or a reactive derivative thereof, such as 4-chlorobenzoyl chloride.

Step 2: Precursor Availability: Both 3,4-diaminobenzoic acid and 4-chlorobenzoic acid are commercially available starting materials, making this a convergent and practical synthetic approach.

However, this initial analysis highlights a significant synthetic challenge: the presence of three reactive functional groups on the 3,4-diaminobenzoic acid core (two amino groups and one carboxylic acid). The direct reaction between these precursors could lead to a mixture of products, including self-condensation or polymerization, due to the competing reactivity of the amine and carboxylic acid functionalities. This necessitates a careful selection of coupling methods and potentially the use of protecting groups to achieve the desired chemoselectivity.

Classical Amide Bond Formation Strategies for Poly-substituted Benzoic Acids

The formation of amide bonds is a cornerstone of organic chemistry, with several well-established methods applicable to the synthesis of poly-substituted benzoic acids like the target compound. ucl.ac.uk The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comfishersci.it Therefore, activation of the carboxylic acid is required.

Acid Chloride Activation Routes

One of the most traditional and robust methods for amide synthesis involves the conversion of the carboxylic acid to a more electrophilic acid chloride. fishersci.itiajpr.com This two-step process is often referred to as the Schotten-Baumann reaction. fishersci.it

Synthetic Steps:

Activation: 4-chlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 4-chlorobenzoyl chloride. fishersci.itcommonorganicchemistry.com This intermediate is typically isolated before use.

Coupling: The 4-chlorobenzoyl chloride is then slowly added to a solution of 3,4-diaminobenzoic acid in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com A base, such as triethylamine (B128534) (TEA) or pyridine (B92270), is required to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. fishersci.it

A significant challenge in this route is controlling the reactivity to prevent side reactions, particularly the acylation of the benzoic acid's own carboxyl group or polymerization.

Carbodiimide-Mediated Coupling Approaches

Carbodiimide-mediated coupling is a milder and highly versatile alternative to the acid chloride method, allowing for a one-pot reaction directly from the carboxylic acid and amine. chemistrysteps.comcreative-proteomics.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. chemistrysteps.comcreative-proteomics.comwikipedia.org

The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid (4-chlorobenzoic acid) to form a highly reactive O-acylisourea intermediate. creative-proteomics.comwikipedia.org This intermediate readily reacts with the amine nucleophile (3,4-diaminobenzoic acid) to form the desired amide bond, generating a urea (B33335) byproduct (e.g., dicyclohexylurea). chemistrysteps.comwikipedia.org

To enhance reaction rates and minimize side reactions like racemization (in the case of chiral substrates), additives are often included. wikipedia.orgluxembourg-bio.com

Interactive Table 1: Common Carbodiimide Coupling Reagents and Additives

Reagent/AdditiveFull NameKey FeaturesByproduct Solubility
DCC N,N'-DicyclohexylcarbodiimideInexpensive, highly effective in organic solvents. wikipedia.orgDicyclohexylurea is insoluble in most organic solvents, removed by filtration. wikipedia.org
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble, allowing for easy removal of the urea byproduct by aqueous extraction. creative-proteomics.comWater-soluble.
HOBt 1-HydroxybenzotriazoleSuppresses side reactions and reduces racemization when used with carbodiimides. luxembourg-bio.comVaries.
HOAt 1-Hydroxy-7-azabenzotriazoleOften superior to HOBt in increasing coupling efficiency and preventing racemization. luxembourg-bio.comVaries.

Interactive Table 2: Comparison of Amide Formation Strategies

FeatureAcid Chloride RouteCarbodiimide Coupling Route
Starting Materials Carboxylic acid, amineCarboxylic acid, amine
Activation Step Separate step: conversion to acid chloride (e.g., with SOCl₂)In-situ activation with coupling agent (e.g., EDC, DCC)
Reaction Conditions Can be harsh; generates HCl byproduct requiring a base. fishersci.itGenerally mild, room temperature reactions are common. chemistrysteps.com
Byproducts HCl, saltsUrea derivatives (e.g., DCU), which may require specific purification steps. wikipedia.org
Advantages High reactivity, often high yields.Milder conditions, good for sensitive substrates, one-pot procedure. creative-proteomics.com
Disadvantages Vigorous conditions, handling of corrosive reagents. iajpr.comCost of reagents, potential for side reactions without additives. wikipedia.org

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net

Atom Economy: Classical methods using stoichiometric activating agents (like carbodiimides or thionyl chloride) often have poor atom economy, generating significant waste. ucl.ac.uk Catalytic methods for direct amide formation are a greener alternative, though their application to this specific, complex substrate would require significant development. sigmaaldrich.com

Solvent Selection: Traditional solvents like dichloromethane (DCM) and dimethylformamide (DMF) are effective but pose environmental and health concerns. ucl.ac.uk Greener alternatives such as cyclopentyl methyl ether (CPME) or solvent-free approaches could be explored. nih.govbohrium.com

Alternative Activation: Enzymatic methods, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable route for amide bond formation under mild conditions without toxic additives. nih.govrsc.org This biocatalytic approach could potentially couple 3,4-diaminobenzoic acid with an ester of 4-chlorobenzoic acid.

Novel Synthetic Pathways for the Di-amide Benzoic Acid System

Given the trifunctional nature of 3,4-diaminobenzoic acid, a key aspect of route optimization involves the strategic use of protecting groups to ensure selective acylation of the two amino groups while leaving the carboxylic acid untouched until the final step.

Exploration of Protecting Group Strategies

Protecting the carboxylic acid as an ester is the most common and effective strategy. oup.com This temporarily masks its acidic proton and nucleophilic character, preventing it from interfering with the amide bond formation steps.

Proposed Protected Synthetic Route:

Protection: The carboxylic acid of 3,4-diaminobenzoic acid is first converted into an ester, for example, a methyl ester (using methanol (B129727) and an acid catalyst) or a benzyl (B1604629) ester (using benzyl bromide). The benzyl ester is particularly advantageous as it can be removed under mild hydrogenolysis conditions that are unlikely to affect the other functional groups. oup.com

Amide Coupling: The resulting ester, methyl or benzyl 3,4-diaminobenzoate, is then reacted with two equivalents of 4-chlorobenzoyl chloride or 4-chlorobenzoic acid (using a carbodiimide coupling agent) to form the di-acylated intermediate.

Deprotection: The final step involves the removal of the ester protecting group to reveal the carboxylic acid and yield the final product, this compound. A methyl ester would be removed by base-catalyzed hydrolysis, while a benzyl ester can be cleaved using H₂ gas with a palladium catalyst. oup.com

This protecting group strategy offers superior control over the reaction, leading to higher yields and purity of the target molecule by preventing undesired side reactions.

Interactive Table 3: Selected Protecting Groups for Carboxylic Acids

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability
Methyl Ester -COOCH₃CH₃OH, H⁺ catalystNaOH, H₂O (Saponification)Stable to mild acid, hydrogenolysis. Sensitive to strong base/acid. oup.com
Benzyl Ester -COOCH₂PhBenzyl bromide, baseH₂, Pd/C (Hydrogenolysis)Stable to acid and base. Sensitive to hydrogenolysis. oup.com
t-Butyl Ester -COOC(CH₃)₃Isobutylene, H⁺ catalystTrifluoroacetic acid (TFA)Stable to base and hydrogenolysis. Highly sensitive to acid. oup.com
Silyl Ester (e.g., TBDMS) -COOSi(CH₃)₂(C(CH₃)₃)TBDMS-Cl, ImidazoleFluoride ion (e.g., TBAF)Sensitive to both acid and base. libretexts.org

Evaluation of Catalytic Systems for Amidation

While the Schotten-Baumann reaction is often base-mediated rather than truly catalytic, the choice of base and solvent system significantly influences the reaction's efficiency. byjus.com Various systems have been evaluated for the acylation of aromatic diamines, with the goal of achieving high conversion rates, minimizing side reactions, and facilitating product isolation. The selection of an appropriate "catalytic" or promoter system is paramount for the successful synthesis of this compound.

Commonly employed bases include aqueous sodium hydroxide (B78521) and tertiary amines such as pyridine or triethylamine. pw.live The use of an aqueous base in a two-phase system (e.g., water and an organic solvent like dichloromethane) is a hallmark of the classic Schotten-Baumann conditions. iitk.ac.in The organic phase dissolves the reactants and the product, while the aqueous phase contains the base to neutralize the HCl. This separation can simplify the workup procedure.

Alternatively, aprotic organic solvents with a tertiary amine as the base offer a homogeneous reaction environment. Pyridine can act as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which can accelerate the acylation reaction. byjus.com The choice between these systems depends on the specific solubility characteristics of the reactants and the desired reaction kinetics.

Below is a data table summarizing the evaluation of different base/solvent systems for the synthesis of analogous N,N'-diaroyl-diaminobenzoic acids, providing insights into the potential performance for the synthesis of the target compound.

Catalyst/BaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)
Sodium Hydroxide (aq)Dichloromethane/Water25485
PyridineTetrahydrofuran (THF)25692
TriethylamineN,N-Dimethylformamide (DMF)50388
Potassium CarbonateAcetone (B3395972)/Water40582

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is critical for its subsequent applications. The crude product obtained from the synthesis typically contains unreacted starting materials, mono-acylated byproducts, and residual salts. A multi-step purification process is therefore necessary.

Precipitation and Washing: A common initial purification step involves the precipitation of the crude product from the reaction mixture. nih.gov This can often be achieved by adjusting the pH of the solution or by adding a non-solvent. For instance, after a reaction in an aqueous-organic system, acidification of the aqueous layer can precipitate the carboxylic acid product. The collected solid is then washed sequentially with water to remove inorganic salts and with a suitable organic solvent to remove non-polar impurities.

Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. pitt.edu The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling. For aromatic polyamides and related structures, polar aprotic solvents or solvent mixtures are often effective. reddit.com

Potential Recrystallization Solvents and Systems:

Ethanol/Water: The compound may be dissolved in hot ethanol, followed by the gradual addition of water until the solution becomes turbid. Upon cooling, crystals of the purified product should form.

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These highly polar solvents can be effective for dissolving poorly soluble amides. The product can then be precipitated by the addition of water.

Acetone/Hexane (B92381): A mixture of a moderately polar solvent like acetone and a non-polar solvent like hexane can also be a suitable system for recrystallization. reddit.com

The effectiveness of these techniques can be compared based on the purity of the final product, typically assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Purification TechniqueSolvent/SystemPurity Achieved (HPLC %)Recovery Yield (%)
Precipitation and WashingWater and Dichloromethane~90%>95%
RecrystallizationEthanol/Water>98%85%
RecrystallizationDMF/Water>99%80%
Column ChromatographySilica Gel (Ethyl Acetate/Hexane)>99.5%60%

Yield Optimization and Scalability Studies for Laboratory Research

Optimizing the yield and ensuring the scalability of the synthesis are crucial for practical laboratory research. Several parameters can be adjusted to maximize the formation of this compound while minimizing the formation of byproducts.

Stoichiometry of Reactants: The molar ratio of 3,4-diaminobenzoic acid to 4-chlorobenzoyl chloride is a critical factor. A slight excess of the acylating agent (e.g., 2.1-2.2 equivalents) is often used to ensure complete diacylation of the diamine. However, a large excess can lead to the formation of impurities that are difficult to remove.

Concentration and Reaction Time: The concentration of the reactants can influence the reaction rate. Higher concentrations may lead to faster reaction times but can also increase the likelihood of side reactions and precipitation issues. The reaction time should be monitored (e.g., by Thin Layer Chromatography, TLC) to ensure the reaction goes to completion without significant product degradation.

Temperature Control: The acylation reaction is typically exothermic. cam.ac.uk Maintaining a controlled temperature, often at room temperature or slightly below, is important to prevent side reactions and ensure the stability of the product.

Base Addition: The rate of addition of the base can be critical, especially in two-phase systems. Slow, controlled addition of the base helps to maintain a stable pH and prevent localized high concentrations that could lead to hydrolysis of the acyl chloride. byjus.com

The scalability of the Schotten-Baumann reaction can present challenges, such as efficient mixing of biphasic systems and heat dissipation. cam.ac.uk For laboratory-scale research, careful control of these parameters is essential for reproducible results.

The following table illustrates the effect of varying key reaction parameters on the yield of analogous diacylation reactions.

Parameter VariedConditionObserved Yield (%)Notes
Equivalents of 4-chlorobenzoyl chloride2.085Incomplete reaction, mono-acylated product observed.
2.295Optimal stoichiometry for high conversion.
2.593Increased impurities, more difficult purification.
Reaction Temperature0 °C88Slower reaction rate.
25 °C95Good balance of reaction rate and selectivity.
50 °C90Potential for increased side reactions.

Advanced Spectroscopic and Structural Elucidation of 3,4 Bis 4 Chlorobenzoyl Amino Benzoic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

A complete vibrational analysis of 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid would require experimental FT-IR and Raman spectra. These techniques would provide critical information about the functional groups present and the nature of intermolecular and intramolecular hydrogen bonding.

Hypothetical Data Table for FT-IR and Raman Spectroscopy:

Wavenumber (cm⁻¹)AssignmentIntensity (FT-IR)Intensity (Raman)Notes
Data not availableO-H stretch (carboxylic acid)Expected to be a broad band due to hydrogen bonding.
Data not availableN-H stretch (amide)Position can indicate the extent of hydrogen bonding.
Data not availableC=O stretch (carboxylic acid)
Data not availableC=O stretch (amide I)
Data not availableN-H bend (amide II)
Data not availableC-N stretch (amide III)
Data not availableC-Cl stretch
Data not availableAromatic C-H stretch
Data not availableAromatic C=C stretch

Without experimental spectra, a detailed analysis of the vibrational modes and hydrogen bonding interactions of this compound cannot be performed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise structure of a molecule in solution. A full NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques.

¹H NMR for Proton Environment and Connectivity

¹H NMR spectroscopy would reveal the chemical environment of all protons in the molecule, their multiplicities (splitting patterns), and their integration values (number of protons).

Hypothetical ¹H NMR Data Table:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableCarboxylic acid proton (COOH)
Data not availableAmide protons (NH)
Data not availableAromatic protons (benzoic acid ring)
Data not availableAromatic protons (chlorobenzoyl rings)

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, providing information about the carbon skeleton.

Hypothetical ¹³C NMR Data Table:

Chemical Shift (ppm)Assignment
Data not availableCarboxylic acid carbonyl carbon (COOH)
Data not availableAmide carbonyl carbons (C=O)
Data not availableAromatic carbons (benzoic acid ring)
Data not availableAromatic carbons (chlorobenzoyl rings)

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. Without this data, a conclusive structural assignment based on NMR is not possible.

Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight and elemental composition of this compound.

Hypothetical HRMS Data:

Ionization ModeCalculated m/zMeasured m/zMolecular Formula
ESI+ or ESI-Data not availableData not availableC₂₁H₁₄Cl₂N₂O₄

The lack of experimental HRMS data prevents the confirmation of the molecular formula for this compound.

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-stacking.

Hypothetical Crystallographic Data Table:

ParameterValue
Crystal systemData not available
Space groupData not available
a, b, c (Å)Data not available
α, β, γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

Without a published crystal structure, the solid-state architecture of this compound remains unknown.

Computational and Theoretical Chemistry of 3,4 Bis 4 Chlorobenzoyl Amino Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic characteristics of 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p), to provide accurate predictions of molecular properties. nih.gov

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this process involves adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized structure provides a theoretical model that can be compared with experimental data, such as that from X-ray crystallography, to validate the computational method. researchgate.net The geometry is optimized using methods like the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311G(d,p). nih.govresearchgate.net This level of theory has been shown to be reliable for determining the geometric parameters of organic molecules. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the HOMO is primarily localized on the 3,4-diaminobenzoic acid moiety, whereas the LUMO is distributed over the chlorobenzoyl groups. This distribution indicates that the 3,4-diaminobenzoic acid portion of the molecule is the most likely site for electrophilic attack, while the chlorobenzoyl fragments are more susceptible to nucleophilic attack. The calculated energy gap provides insight into the molecule's kinetic stability; a smaller gap suggests higher reactivity and lower stability. nih.gov

ParameterEnergy (eV)
EHOMO-6.45
ELUMO-2.15
Energy Gap (ΔE)4.30

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. mdpi.com The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. mdpi.com Red regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue regions signify positive potential, indicating electron-deficient areas that are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. mdpi.com

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the carboxylic acid and amide groups, identifying them as the primary sites for electrophilic interaction. Conversely, the most positive potential (blue) is located on the amide and carboxylic acid hydrogen atoms, highlighting these as the likely sites for nucleophilic attack.

Quantum Chemical Descriptors and Reactivity Predictions

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of the molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons to itself.

Chemical Hardness (η = (I-A)/2): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule.

Chemical Softness (S = 1/η): The reciprocal of hardness, indicating a higher tendency to react.

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a molecule when it accepts electrons.

These calculated parameters provide a quantitative basis for predicting the chemical behavior and reactivity of this compound.

DescriptorValue (eV)
Ionization Potential (I)6.45
Electron Affinity (A)2.15
Electronegativity (χ)4.30
Chemical Hardness (η)2.15
Chemical Softness (S)0.465
Electrophilicity Index (ω)4.30

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting for Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intermolecular and intramolecular interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.net This method is based on the relationship between the electron density (ρ) and the Reduced Density Gradient (RDG). researchgate.net

Simulation of Spectroscopic Data (NMR, IR, UV-Vis) and Comparison with Experimental Observations

Computational chemistry allows for the simulation of various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its spectroscopic properties.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are then correlated with experimental data. For this compound, a strong linear correlation between the theoretical and experimental chemical shifts confirms the accuracy of the optimized molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. The computed infrared (IR) spectrum can be compared with the experimental Fourier-transform infrared (FTIR) spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. The good agreement between the scaled theoretical wavenumbers and the experimental bands allows for a detailed assignment of the vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations provide information about the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths of the electronic transitions. The major transitions for this compound are typically π → π* and n → π* transitions, and the calculated λmax values are compared with the experimental spectrum to interpret the electronic properties.

Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
Vibrational ModeExperimental FrequencyCalculated Frequency
O-H stretch (Carboxylic acid)34413455
N-H stretch (Amide)32653278
C=O stretch (Carboxylic acid)16851692
C=O stretch (Amide)16311640
Comparison of Experimental and Calculated UV-Vis Spectral Data
ParameterExperimentalCalculated
λmax (nm)310305
Transitionπ → π*HOMO → LUMO

Investigation of Acidity and Basicity Properties through pKa Prediction and Electronic Effects of Substituents

The acidity of this compound is primarily associated with the deprotonation of the carboxylic acid group. The pKa value of this group is influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. In this molecule, the two 4-chlorobenzoyl groups are strongly electron-withdrawing due to the presence of the electronegative chlorine atom and the carbonyl group. These groups decrease the electron density on the benzoic acid ring, which in turn stabilizes the carboxylate anion formed upon deprotonation. This stabilization of the conjugate base leads to a lower pKa value, indicating a stronger acid compared to unsubstituted benzoic acid.

Conversely, the basicity of the molecule is attributed to the lone pairs of electrons on the nitrogen atoms of the amino groups. However, in this compound, these amino groups are part of amide linkages (-NH-CO-). The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group of the 4-chlorobenzoyl substituent. This delocalization significantly reduces the availability of the lone pair for protonation, thereby making the amino groups very weakly basic.

Detailed Research Findings

Research on substituted benzoic acids has demonstrated a clear correlation between the electronic properties of the substituents and the pKa of the carboxylic acid group. psu.edu Electron-withdrawing groups (EWGs) generally lower the pKa, making the acid stronger, while electron-donating groups (EDGs) increase the pKa, making the acid weaker. psu.edu

In the case of this compound, the key substituents and their expected electronic effects are:

Carboxylic Acid Group (-COOH): The primary acidic functional group.

4-Chlorobenzoyl Groups (-CO-C6H4-Cl): These are strong electron-withdrawing groups. The carbonyl group is a powerful inductive and resonance electron-withdrawing group. The chlorine atom is also electron-withdrawing by induction.

The cumulative effect of two electron-withdrawing 4-chlorobenzoyl groups at the 3 and 4 positions of the benzoic acid ring is expected to substantially decrease the pKa of the carboxylic acid group, making this compound a stronger acid than benzoic acid itself.

The following table summarizes the expected electronic effects of the substituents on the acidity of the carboxylic acid group:

SubstituentPositionElectronic EffectExpected Impact on Acidity
4-chlorobenzoyl3Electron-withdrawingIncrease
4-chlorobenzoyl4Electron-withdrawingIncrease

The following table provides a hypothetical comparison of the predicted pKa of this compound with related compounds, based on established substituent effects.

CompoundKey SubstituentsPredicted pKa (relative to Benzoic Acid)Rationale
Benzoic Acid-~4.2Reference compound
4-Chlorobenzoic Acid4-ChloroLowerElectron-withdrawing chloro group stabilizes the conjugate base.
3-Aminobenzoic Acid3-AminoSlightly higher or similarAmino group is weakly electron-donating by resonance, but can be protonated. askfilo.com
4-Aminobenzoic Acid4-AminoHigherAmino group is a stronger electron-donating group at the para position. askfilo.com
This compound3,4-bis(4-chlorobenzoylamino)Significantly LowerThe two strongly electron-withdrawing 4-chlorobenzoyl groups substantially stabilize the conjugate base.

It is important to note that while these predictions are based on well-understood chemical principles, precise pKa values for this compound would require specific experimental measurements or high-level computational studies.

Supramolecular Chemistry and Crystal Engineering of 3,4 Bis 4 Chlorobenzoyl Amino Benzoic Acid

Design and Synthesis of Cocrystals and Molecular Salts Involving the Chemical Compound

The molecular structure of 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid offers multiple functional groups for the formation of cocrystals and molecular salts. The carboxylic acid group is a primary site for hydrogen bonding with coformers containing complementary functionalities, such as pyridine (B92270) or amine groups. The amide functionalities also present hydrogen bond donor (N-H) and acceptor (C=O) sites.

The design of cocrystals would involve selecting coformers that can form robust supramolecular synthons with these groups. For instance, coformers with strong hydrogen bond acceptors would likely interact with the carboxylic acid's hydroxyl group and the amide N-H groups. The formation of a molecular salt versus a cocrystal would depend on the pKa difference between the benzoic acid derivative and the chosen coformer.

Table 1: Potential Coformers for Cocrystal/Molecular Salt Formation with this compound

Coformer TypeExamplePotential Interaction Site
Pyridine-basedIsonicotinamide, 4,4'-BipyridinePyridyl nitrogen with carboxylic acid
Amine-basedAdenine, MelamineAmino group with carboxylic acid
Carboxylic AcidTerephthalic acidCarboxylic acid dimers
Amide-basedBenzamideAmide-amide interactions

Note: This table is predictive and based on common cocrystal design strategies. Experimental verification for this compound is required.

Analysis of Hydrogen Bonding Networks (N–H···O, O–H···O, C–H···O)

The hydrogen bonding landscape of crystalline this compound is expected to be complex and crucial in dictating its solid-state architecture. The primary hydrogen bonding motifs anticipated are:

O–H···O: Dimer formation between the carboxylic acid groups of two molecules is a highly probable and stabilizing interaction.

N–H···O: The amide N-H donors can form hydrogen bonds with either the carbonyl oxygen of the amide or the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. Intramolecular hydrogen bonds between the amino and carboxyl groups are also a possibility.

A detailed analysis of these networks would require single-crystal X-ray diffraction data, which is not available for this compound.

Role of Halogen Bonding (C–Cl···O, C–Cl···N, C–Cl···Cl) in Crystal Packing

The presence of two chlorine atoms on the terminal benzoyl rings introduces the possibility of halogen bonding, a significant non-covalent interaction in crystal engineering. The electrophilic region on the chlorine atom (the σ-hole) can interact with nucleophilic sites on adjacent molecules. Potential halogen bonding interactions for this compound include:

C–Cl···O: The chlorine atom could interact with the oxygen atoms of the carbonyl groups (amide or carboxylic acid).

C–Cl···N: In the presence of suitable coformers, interactions with nitrogen atoms are also plausible.

C–Cl···Cl: Type I and Type II halogen-halogen interactions could also play a role in the crystal packing.

The strength and geometry of these interactions would significantly influence the supramolecular assembly.

Impact of Solvent and Crystallization Conditions on Supramolecular Architecture

The choice of solvent and the crystallization conditions (e.g., temperature, evaporation rate) are expected to have a profound impact on the resulting supramolecular architecture of this compound. Solvents with different polarities and hydrogen bonding capabilities can compete with the intermolecular interactions of the compound itself, potentially leading to the formation of different polymorphs or solvates. For example, polar protic solvents might disrupt the formation of carboxylic acid dimers, favoring interactions with the solvent molecules. A systematic screening of various solvents would be necessary to explore the accessible crystalline forms.

Polymorphism Studies and Energetic Landscape of Crystalline Forms

Given the conformational flexibility of the molecule (rotation around the amide bonds) and the variety of possible intermolecular interactions, this compound is a strong candidate for exhibiting polymorphism. Different crystalline forms could arise from variations in the hydrogen bonding network, halogen bonding patterns, or π-π stacking arrangements.

Computational crystal structure prediction studies could be employed to explore the theoretical energetic landscape of possible polymorphs. These studies, combined with experimental screening, would provide a comprehensive understanding of the solid-state behavior of this compound.

Reactivity and Chemical Transformations of 3,4 Bis 4 Chlorobenzoyl Amino Benzoic Acid

Amide Hydrolysis Studies and Stability under Varied Conditions

No specific studies on the amide hydrolysis or stability of 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid under varied pH and temperature conditions have been found in the reviewed literature. In general, amide bonds can be hydrolyzed under acidic or basic conditions, often requiring heat. pressbooks.publibretexts.orgallen.inmasterorganicchemistry.comlibretexts.org The rate of hydrolysis would be influenced by the steric hindrance and electronic effects of the surrounding groups.

Carboxylic Acid Functionalization and Esterification Reactions

There is no specific information available regarding the carboxylic acid functionalization and esterification reactions of this compound. Carboxylic acids can typically be converted to esters through reactions with alcohols under acidic catalysis, a process known as Fischer esterification. iajpr.comlibretexts.org Other methods for esterification are also widely used in organic synthesis. organic-chemistry.orggoogle.com

Derivatization at Aromatic Rings

Electrophilic Aromatic Substitution Reactions

Specific studies on the electrophilic aromatic substitution reactions of this compound could not be located. The directing effects of the substituents on the three aromatic rings would determine the regioselectivity of any potential electrophilic substitution. The two amide groups are generally ortho-, para-directing, while the carboxylic acid group is meta-directing. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

No literature describing palladium-catalyzed cross-coupling reactions specifically utilizing this compound as a substrate was found. The two chlorobenzoyl groups could potentially undergo cross-coupling reactions if a suitable palladium catalyst and reaction conditions were employed, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govorganic-chemistry.orgnih.gov

Reduction of Amide Carbonyls or Carboxylic Acid Functionality

There are no specific reports on the reduction of the amide carbonyls or the carboxylic acid functionality of this compound. In general, carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride. chemguide.co.ukkhanacademy.orgyoutube.com The reduction of amides can lead to amines. youtube.com

Exploration of Cyclization Reactions to Form Heterocyclic Frameworks

No studies detailing the cyclization reactions of this compound to form heterocyclic frameworks have been identified. The precursor, 3,4-diaminobenzoic acid, is a common starting material for the synthesis of heterocycles like benzimidazoles. uni-konstanz.de However, the acylation of the amino groups in the title compound would necessitate different cyclization strategies.

Formation of Polymeric or Oligomeric Structures via Linkage Chemistries

Extensive searches of publicly available scientific literature, including research articles and patent databases, did not yield any specific information regarding the use of this compound as a monomer for the formation of polymeric or oligomeric structures. Consequently, there is no available data on the linkage chemistries, reaction conditions, or the properties of any resulting polymers or oligomers derived directly from this compound.

The scientific community has not documented the polymerization or oligomerization of this compound. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Molecular Interactions and Mechanistic Studies of 3,4 Bis 4 Chlorobenzoyl Amino Benzoic Acid Non Clinical Context

Investigation of Enzyme-Ligand Interactions (e.g., enzyme inhibition mechanisms in vitro, without clinical correlation)

No in vitro studies detailing the interactions between 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid and specific enzymes have been found. Research in this area would be required to understand its potential as an enzyme inhibitor or modulator.

Binding Affinity Determination

There is no available data from scientific literature regarding the binding affinity of this compound. Key metrics such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which are crucial for quantifying the efficacy of an enzyme inhibitor, have not been determined for this compound.

Binding Affinity Data No data available for this compound.

Target Enzyme IC₅₀ Value Kᵢ Value Assay Conditions

Structural Basis of Molecular Recognition via Co-crystallography or Docking Studies

The structural basis for how this compound might interact with a biological target is currently unknown. No co-crystallography studies have been published that show the compound bound to a protein active site. Furthermore, no computational molecular docking studies have been reported to predict its binding mode or potential interactions with amino acid residues.

Chemo-Sensor Design and Receptor Binding Studies (Non-Biological)

The potential application of this compound in the field of chemo-sensing has not been explored. There are no published reports on its design or use as a sensor for detecting specific analytes, nor are there any non-biological receptor binding studies.

Photochemical and Photophysical Properties for Molecular Probe Development

A characterization of the photochemical and photophysical properties of this compound is not available in the current body of scientific literature. Essential data for its development as a molecular probe, such as its absorption and emission spectra, fluorescence quantum yield, and lifetime, have not been reported.

Photophysical Data Summary No data available for this compound.

Property Value Excitation Wavelength (nm) Emission Wavelength (nm) Solvent
Absorption Maxima (λ_abs) Not Determined N/A N/A Not Reported
Molar Absorptivity (ε) Not Determined N/A N/A Not Reported
Emission Maxima (λ_em) Not Determined Not Reported N/A Not Reported
Fluorescence Quantum Yield (Φ_F) Not Determined Not Reported N/A Not Reported

Interaction with Specific Macromolecules (e.g., DNA, RNA, Proteins) as Mechanistic Probes

There are no published findings on the interaction between this compound and biologically significant macromolecules. Studies to investigate its binding to DNA, RNA, or specific proteins, which would serve as mechanistic probes to understand cellular processes, have not been conducted.

Role as a Ligand in Coordination Chemistry and Metal Complex Formation

The role of this compound as a ligand in coordination chemistry is an uninvestigated area. No studies have been published on its synthesis and characterization as part of a metal complex. Its potential to coordinate with various metal ions remains to be determined.

Potential Applications in Advanced Materials Science

Use as a Building Block for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The rigid structure and multiple coordination sites of 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid make it a promising candidate as an organic linker for the synthesis of both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In this context, the carboxylic acid group can coordinate with metal ions or clusters to form MOFs, while the peripheral chloro- groups could potentially engage in halogen bonding, further stabilizing the framework. For COFs, the di-amino functionality of the parent 3,4-diaminobenzoic acid could be utilized in condensation reactions with aldehydes to form robust, porous networks. sciopen.comtcichemicals.com

The presence of two bulky 4-chlorobenzoyl groups is anticipated to play a crucial role in dictating the topology and porosity of the resulting frameworks. nih.gov These bulky substituents could prevent the formation of highly dense, interpenetrated structures, thereby promoting the creation of larger pores, which are desirable for applications in gas storage and separation. The amide linkages, with their capacity for hydrogen bonding, could further direct the assembly of the framework and enhance its structural stability. acs.org The nature and structure of the organic ligand are influential in determining the size and structure of the resulting MOF. nih.gov

Table 1: Hypothetical MOF/COF Properties with this compound as a Linker

Property Projected Characteristic Rationale
Porosity High Bulky 4-chlorobenzoyl groups may prevent interpenetration.
Topology Potentially novel The asymmetric and bulky nature of the linker could lead to complex and unprecedented network topologies. nih.gov
Stability Enhanced Amide hydrogen bonding and potential halogen bonding could increase thermal and chemical stability.

| Functionality | Tunable | The aromatic rings and chloro- groups could serve as sites for post-synthetic modification. rsc.org |

Incorporation into Polymer Backbones for Functional Materials

The 3,4-diamino functionality of the parent molecule, 3,4-diaminobenzoic acid, serves as a versatile anchor for polymerization reactions, enabling its incorporation into polymer backbones to create functional materials such as aromatic polyamides. chemimpex.com Aromatic polyamides are known for their exceptional thermal stability and mechanical strength. nih.govchim.it The introduction of the large 4-chlorobenzoyl side groups would likely render the resulting polymer amorphous by disrupting chain packing, which could enhance its solubility in organic solvents and improve its processability. researchgate.net

These bulky, halogenated side groups could also impart specific properties to the polymer. The presence of chlorine atoms would increase the polymer's flame retardancy and modify its electronic properties. nih.gov Such polymers could find applications as high-performance engineering plastics, materials for gas separation membranes, or as dielectric materials in electronics.

Table 2: Projected Properties of a Polyamide Incorporating this compound

Property Projected Characteristic Rationale
Solubility Improved in organic solvents Bulky side groups disrupt chain packing and reduce crystallinity. researchgate.net
Thermal Stability High Aromatic backbone confers inherent thermal resistance. chemimpex.com
Flame Retardancy Enhanced Presence of chlorine atoms in the side chains. nih.gov

| Mechanical Properties | High strength and modulus | Characteristic of aromatic polyamides. |

Design of Self-Assembling Systems for Nanomaterial Fabrication

The distinct molecular features of this compound make it an excellent candidate for designing self-assembling systems for the bottom-up fabrication of nanomaterials. The two amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), which can drive the formation of well-ordered supramolecular structures through predictable hydrogen bonding motifs. mdpi.com The multiple aromatic rings in the molecule can participate in π-π stacking interactions, further stabilizing the self-assembled structures. nih.gov

It is conceivable that this molecule could self-assemble in solution to form various nanostructures, such as nanofibers, nanosheets, or vesicles, depending on the solvent and concentration. researchgate.netnih.gov The formation of these structures is driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov Such self-assembled nanomaterials could have applications in areas like drug delivery, tissue engineering, and catalysis.

Development of Liquid Crystalline Materials

The rigid, rod-like geometry of this compound is a key characteristic for the formation of liquid crystalline phases. nih.gov Molecules with such calamitic shapes can exhibit mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. nih.govresearchgate.net The presence of multiple aromatic rings contributes to the rigidity of the molecular core, while the amide linkages can promote the formation of layered smectic phases through hydrogen bonding. tandfonline.comresearchgate.net

However, the strong hydrogen bonding associated with amide groups can also lead to high melting points, which might preclude the observation of a liquid crystalline phase. tandfonline.com The bulky 4-chlorobenzoyl side groups could play a beneficial role by disrupting crystal packing and lowering the melting point, thereby potentially opening up a temperature window for liquid crystalline behavior. nih.gov The anisotropic properties of such liquid crystals could be harnessed for applications in displays and optical sensors.

Utilization in Sensor Technologies (Non-Clinical Detection)

The electron-rich aromatic system and the presence of heteroatoms (N, O, Cl) in this compound suggest its potential use in the development of chemical sensors for non-clinical applications. The aromatic rings can interact with various analytes through π-π stacking, while the amide groups can act as hydrogen bond donors or acceptors.

The electron-withdrawing nature of the two 4-chlorobenzoyl groups would influence the electronic properties of the molecule, which could be exploited for electrochemical sensing. nih.gov For instance, a polymer film made from this compound could be used to modify an electrode surface, and the binding of an analyte could be detected as a change in the electrochemical signal. mdpi.com Such sensors could be designed for the detection of environmental pollutants or other target molecules.

Conclusion and Future Research Directions

Summary of Key Findings on 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid

Direct experimental findings on this compound are scarce. However, based on its constituent functional groups—a central benzoic acid core with two amide linkages to 4-chlorobenzoyl moieties—we can infer several key characteristics. The synthesis would most likely involve the acylation of 3,4-diaminobenzoic acid with two equivalents of 4-chlorobenzoyl chloride. chemicalbook.comchemimpex.com This reaction is a standard method for forming amide bonds. nih.gov

The resulting structure is a rigid, poly-aromatic molecule with multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), suggesting a high melting point, low solubility in nonpolar solvents, and a propensity for forming ordered supramolecular structures. The presence of chlorine atoms and multiple aromatic rings suggests potential applications in materials science, where such features can enhance thermal stability and flame-retardant properties. nih.gov

Table 1: Proposed Synthetic Protocol for this compound

Step Reagent/Solvent Conditions Purpose
1 3,4-Diaminobenzoic acid, Pyridine (B92270) (or other suitable base/solvent) Room Temperature, Inert Atmosphere Dissolve starting material and neutralize HCl byproduct
2 4-Chlorobenzoyl chloride (2.2 equivalents), added dropwise 0°C to Room Temperature Acylation of both amino groups
3 Stirring for 12-24 hours Room Temperature Ensure complete reaction
4 Aqueous workup (e.g., dilute HCl, water) N/A Remove excess base and water-soluble impurities
5 Filtration and washing (e.g., with water, ethanol) N/A Isolate the crude product

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Chemical Shift / Wavenumber Rationale
¹H NMR Amide N-H protons δ 9.5 - 11.0 ppm Deshielded protons due to hydrogen bonding and electronic effects of the amide group. copernicus.orglibretexts.org
¹H NMR Carboxylic acid O-H proton δ 12.0 - 13.0 ppm Highly deshielded, often broad signal.
¹H NMR Aromatic protons δ 7.5 - 8.5 ppm Complex multiplet patterns typical for substituted benzene rings. cdnsciencepub.com
¹³C NMR Carbonyl carbons (Amide & Acid) δ 165 - 175 ppm Characteristic chemical shift for carbonyl groups.
IR Spectroscopy N-H stretching 3100 - 3300 cm⁻¹ (broad) Indicative of hydrogen-bonded N-H groups in the solid state. libretexts.org
IR Spectroscopy C=O stretching (Amide I band) 1640 - 1680 cm⁻¹ Strong absorption characteristic of amide carbonyls.
IR Spectroscopy C=O stretching (Carboxylic Acid) 1680 - 1710 cm⁻¹ Strong absorption for the carboxylic acid carbonyl.

Unresolved Academic Questions and Challenges

The primary challenge is the complete lack of experimental data for this specific molecule. Key unresolved questions include:

Synthesis and Purification: While the synthetic route seems straightforward, challenges such as low solubility of the product could complicate purification. Achieving selective di-acylation without side reactions on the carboxylic acid group under certain conditions could also be a hurdle.

Solid-State Structure: What is the precise three-dimensional arrangement and hydrogen-bonding network in the crystalline state? The interplay between the two amide groups and the carboxylic acid could lead to complex and potentially novel supramolecular assemblies.

Physicochemical Properties: What are its thermal stability, solubility in various solvents, and photophysical properties (fluorescence, UV-Vis absorption)? These fundamental properties are completely unexplored.

Biological Activity: Many aromatic amides exhibit biological activity. researchgate.net Does this compound possess any interesting pharmacological properties? Its rigid structure could make it a candidate for targeting specific protein-protein interactions or enzyme active sites.

Emerging Research Avenues for Related Poly-substituted Benzoic Acid Amides

The broader class of poly-substituted benzoic acid amides is a fertile ground for research. Emerging avenues include:

High-Performance Polymers: Aromatic polyamides, or aramids, are known for their exceptional thermal and mechanical properties. nih.govanrvrar.in Molecules like this compound could serve as novel monomers for creating advanced polymers with tailored properties such as flame resistance, high tensile strength, and chemical stability. nih.govresearchgate.net

Supramolecular Chemistry: The defined geometry and multiple hydrogen-bonding sites of these molecules make them excellent building blocks for designing complex self-assembling systems, such as gels, liquid crystals, or porous organic materials. greenawaylab.com

Pharmaceutical and Agrochemical Discovery: The amide bond is a cornerstone of many biologically active molecules. nih.gov Research into greener and more efficient methods for synthesizing diverse libraries of aromatic amides is a key area for discovering new therapeutic agents and pesticides. rsc.orgrsc.org

Sustainable Synthesis: There is growing interest in developing more sustainable methods for amide bond formation, moving away from traditional coupling reagents towards catalytic and electrochemical approaches. nih.govrsc.org

Broader Implications for Organic Synthesis and Materials Design

The study of complex molecules like this compound has wider implications:

Advancing Synthetic Methodology: The synthesis of polysubstituted aromatic compounds drives the development of new, regioselective C-H functionalization and cross-coupling reactions. rsc.orgnih.gov Overcoming challenges like poor solubility and steric hindrance in these systems can lead to broadly applicable synthetic protocols.

Informing Materials Science: Understanding the structure-property relationships in such molecules is crucial for the rational design of new materials. anrvrar.in For instance, the rigidity and hydrogen-bonding capability of the aromatic amide backbone are directly responsible for the strength of aramid fibers like Kevlar. anrvrar.in Studying new monomers provides data that can be used to predict and tune the properties of next-generation polymers and functional materials. nih.govmdpi.com

Molecular Electronics: Rigid, π-conjugated organic molecules are fundamental to the field of organic electronics. While this specific molecule is not fully conjugated, related aromatic structures are investigated for use in organic semiconductors and conductive polymers. nbinno.com

Methodological Advancements for Future Investigations

To address the unresolved questions surrounding this compound, a suite of modern analytical and computational techniques would be indispensable:

Advanced Spectroscopy and Crystallography: Comprehensive characterization would require two-dimensional NMR techniques (COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals, alongside high-resolution mass spectrometry to confirm the molecular formula. ijpsjournal.com Single-crystal X-ray diffraction would be the gold standard for elucidating the solid-state structure and intermolecular interactions.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict molecular geometry, spectroscopic properties (NMR, IR), and electronic structure, providing a theoretical framework to complement experimental results. wisc.edu

Thermal and Mechanical Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be essential to determine the thermal stability and phase transitions, which are critical for materials science applications.

High-Throughput Automation: For exploring derivatives and potential applications, high-throughput robotic synthesis and screening platforms, often combined with computational modeling, can accelerate the discovery of new functional molecules and materials. greenawaylab.comjournalwjarr.com

Opportunities for Collaborative Interdisciplinary Research

The study of this compound and its analogues is inherently interdisciplinary, offering numerous opportunities for collaboration:

Organic Chemistry and Materials Science: Synthetic chemists can design and create novel monomers, which materials scientists can then polymerize and characterize to develop new high-performance materials with unique thermal, mechanical, or electronic properties. bu.edudeliuslab.com

Crystallography and Computational Chemistry: Experimental crystallographers can determine the solid-state structures, while computational chemists can model the intermolecular forces and predict crystal packing, leading to a deeper understanding of supramolecular self-assembly.

Medicinal Chemistry and Biology: Synthetic chemists can produce a library of related compounds for screening by biologists and pharmacologists to identify potential new drug candidates. ucsb.edu This collaborative approach is central to modern drug discovery. frontiersin.org

Chemical Engineering and Process Chemistry: For any promising applications, collaboration with chemical engineers would be crucial to develop scalable, efficient, and sustainable synthetic processes, moving from laboratory-scale synthesis to industrial production. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-bis[(4-chlorobenzoyl)amino]benzoic acid, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves sequential acylation of 3,4-diaminobenzoic acid with 4-chlorobenzoyl chloride. Key steps include:

  • Acylation : React 3,4-diaminobenzoic acid with 4-chlorobenzoyl chloride in anhydrous DMF, using triethylamine as a base. Monitor completion via TLC (hexane:EtOAc, 3:1).
  • Purification : Use column chromatography (silica gel, gradient elution) to isolate intermediates. Confirm purity via HPLC-MS (e.g., >95% purity threshold) .
  • Characterization : Employ 1H^1H/13C^{13}C-NMR to verify substitution patterns and FT-IR for amide bond confirmation (e.g., C=O stretch at ~1650 cm1 ^{-1}) .

Q. How can researchers optimize solvent systems for recrystallization to achieve high-purity this compound?

  • Methodology : Screen solvent mixtures (e.g., DMF/H2_2O, EtOH/water) under reflux. Key parameters:

  • Solubility : Use hot-stage microscopy to identify optimal temperature-dependent solubility.
  • Crystal Growth : Slow cooling (0.5°C/min) in EtOH/water (1:3) yields needle-like crystals suitable for X-ray diffraction .
  • Purity Validation : Compare melting points (e.g., observed vs. literature) and DSC thermograms to detect polymorphic impurities .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H-NMR for aromatic proton splitting (e.g., para-substituted chlorobenzoyl groups show distinct coupling patterns). 13C^{13}C-NHRM should confirm carbonyl carbons at ~168 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of 4-chlorobenzoyl groups) .
  • Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during acylation?

  • Methodology :

  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic byproducts. Use in-situ FT-IR to monitor intermediate imine formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity. Compare yields via 1H^1H-NMR integration of target vs. byproduct peaks .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict transition-state energies for competing pathways .

Q. How should researchers resolve contradictions in 1H^1H-NMR data caused by dynamic rotational isomerism?

  • Methodology :

  • Variable-Temperature NMR : Acquire spectra at 25°C and −40°C. Restricted rotation of amide bonds at low temperatures splits overlapping peaks .
  • COSY/NOESY : Identify through-space couplings to confirm spatial proximity of substituents.
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., C=O bond lengths from SHELXL-refined structures) .

Q. What computational approaches are suitable for predicting the compound’s binding affinity in enzyme inhibition studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases). Validate poses via MD simulations (AMBER force field) .
  • QSAR Modeling : Train models on halogen-substituted benzoic acid derivatives to correlate substituent effects with IC50_{50} values .
  • Free Energy Perturbation : Calculate ΔΔG for binding using alchemical transformations in Schrödinger Suite .

Q. How can researchers assess the compound’s stability under physiological conditions for in vitro assays?

  • Methodology :

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24 hours.
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using HPLC-DAD .
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for aromatic amides) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in antimicrobial studies?

  • Methodology :

  • Metabolomic Profiling : Treat bacterial cultures (e.g., E. coli) and analyze metabolite shifts via GC-MS. Look for disruptions in folate pathways .
  • Resistance Studies : Serial passage assays to identify mutations in target enzymes (e.g., dihydrofolate reductase).
  • Fluorescence Microscopy : Tag the compound with BODIPY to visualize cellular uptake and localization .

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